N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C21H19ClN4O2S2 |
|---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-13-9-14(2)19(16(22)10-13)23-18(27)12-30-21-25-24-20(17-6-4-8-29-17)26(21)11-15-5-3-7-28-15/h3-10H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
UKAZINCXLUGCET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)C |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a chlorinated phenyl ring, a furan ring, a thiophene ring, and a triazole moiety, which together contribute to its pharmacological potential.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure allows for multiple interactions with biological targets, enhancing its therapeutic efficacy.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities across various domains:
1. Antimicrobial Activity
Studies have shown that derivatives of compounds containing furan and triazole rings possess notable antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
2. Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar structural analogs have shown effectiveness against common fungal pathogens, indicating that this compound could exhibit comparable activities.
3. Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have revealed significant cytotoxic effects against various cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety is known for its role in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurological disorders like Alzheimer's disease.
- Binding Affinity : Molecular docking studies have demonstrated high binding affinities to various targets due to the presence of functional groups capable of forming hydrogen bonds and hydrophobic interactions.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of similar compounds:
- Study on Triazole Derivatives : A study highlighted the synthesis of triazole derivatives and their evaluation against bacterial strains. The derivatives showed varying degrees of activity with some exhibiting MIC values lower than traditional antibiotics .
- Furan-Based Compounds : Research into furan-containing compounds indicated broad-spectrum antibacterial activity, reinforcing the potential use of furan derivatives in drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi.
- Mechanism of Action : Triazoles generally inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts cell integrity, leading to cell death.
- Case Studies : In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects.
- Cancer Cell Lines : Studies have focused on its activity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results indicate that this compound may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that the compound binds effectively to specific targets involved in cancer progression, such as protein kinases and other enzymes critical for tumor growth .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
- Starting Materials : The synthesis often begins with 2-chloroacetyl chloride and various aromatic amines.
- Reagents and Conditions : Common reagents include bases like triethylamine and solvents such as ethanol or DMF (dimethylformamide). The reaction conditions may require refluxing or stirring at room temperature for several hours to achieve complete conversion.
- Characterization : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .
Comparison with Similar Compounds
Key Structural Features
- 1,2,4-Triazole core : Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding.
- Thiophene and furan substituents : Enhance electron delocalization and influence pharmacokinetic properties.
- Chlorophenyl acetamide : Contributes to lipophilicity and target binding specificity.
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides. Key analogues include:
Key Observations
- Substituent Effects on Bioactivity :
- Thiophene and pyridine substituents (e.g., in compounds from ) enhance interactions with hydrophobic enzyme pockets.
- Methoxy groups (e.g., in ) improve solubility but may reduce membrane permeability.
- Chloro and trifluoromethyl groups (e.g., in ) increase electrophilicity and target binding affinity.
Anti-Exudative Activity
In a rat formalin-induced edema model, derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg). Fifteen of twenty-one tested compounds showed activity, with eight surpassing the reference drug .
Enzyme Inhibition
- FLAP Inhibition : Compound 6r (Table 1) exhibited IC50 = 0.12 µM against FLAP, attributed to the benzothiazole moiety’s planar aromaticity .
- HIV-1 Reverse Transcriptase Inhibition : The triazole derivative L-1 (structurally analogous to the target compound) showed sub-micromolar activity due to interactions with the allosteric cavity .
Preparation Methods
Reaction Protocol
-
Reactants : 2-Chloro-4,6-dimethylaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv)
-
Solvent System : Dichloromethane (DCM) and 2% aqueous NaOH (biphasic).
-
Conditions : Dropwise addition of chloroacetyl chloride at 0°C, followed by stirring for 2 hr.
-
Workup : Extraction with saturated KHSO₄, brine, and drying over Na₂SO₄.
Characterization
-
¹H NMR (CDCl₃) : δ 2.25 (s, 6H, CH₃), 4.21 (s, 2H, CH₂Cl), 6.95–7.85 (m, 3H, ArH), 8.31 (brs, 1H, NH).
Formation of 4-(Furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
The triazole core is constructed via cyclocondensation and functionalized with furan and thiophene groups.
Cyclocondensation of Thiosemicarbazide
Characterization
Sulfanyl Bridge Formation
The acetamide and triazole intermediates are coupled via a nucleophilic substitution.
Reaction Protocol
Characterization
-
Yield : 58–64%.
-
¹H NMR (CDCl₃) : δ 2.25 (s, 6H, CH₃), 4.26 (s, 2H, CH₂S), 4.85 (s, 2H, CH₂-furan), 6.35–7.95 (m, 9H, ArH/furan/thiophene).
-
¹³C NMR : δ 168.8 (C=O), 152.3 (triazole-C), 142.1 (thiophene-C), 110.5 (furan-C).
Optimization and Challenges
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is controlled by the electron-withdrawing effects of the thiophene group, favoring cyclization at the N1 and N4 positions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Triazole ring construction : Cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Sulfanyl-acetamide coupling : Reacting the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or DMSO .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan/thiophene protons at δ 6.5–7.5 ppm; triazole C=S at ~160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) to resolve the triazole-acetamide conformation and intermolecular interactions (e.g., hydrogen bonding) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based or colorimetric substrates (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 μM range) .
- Antimicrobial Testing : Agar dilution method against Gram-positive/negative bacteria (MIC values) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., pyridine instead of thiophene) groups .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with enzyme active sites) .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
Q. How can researchers resolve discrepancies in crystallographic data for triazole-acetamide derivatives?
- Methodological Answer :
- Crystal Quality : Optimize crystallization solvents (e.g., DMSO/water slow evaporation) to obtain diffraction-quality crystals .
- Data Validation : Cross-validate X-ray results with solid-state NMR or IR spectroscopy (e.g., C=S stretch at ~680 cm⁻¹) .
- Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling .
Q. What computational approaches predict electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) to compute HOMO-LUMO gaps, MESP surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- MD Simulations : GROMACS for solvation dynamics and ligand-protein stability (e.g., binding free energy via MM-PBSA) .
- QSAR Modeling : Utilize MOE or Schrödinger to develop predictive models for cytotoxicity or enzyme inhibition .
Q. How should conflicting bioactivity data across assays be analyzed and resolved?
- Methodological Answer :
- Assay Validation : Confirm compound stability in assay media (HPLC purity checks post-assay) .
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric enzyme assays to rule out interference .
- Statistical Analysis : Apply ANOVA or Bayesian inference to identify outliers and assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
